(R)-L 888607: A Potent and Selective CRTH2 Agonist - A Technical Guide
(R)-L 888607: A Potent and Selective CRTH2 Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-L 888607 is a potent, selective, and orally active synthetic agonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). This technical guide provides an in-depth overview of the mechanism of action of (R)-L 888607, including its binding profile, signaling pathways, and detailed experimental protocols for its characterization. This information is intended to support researchers and professionals in the fields of immunology, pharmacology, and drug development in understanding and utilizing this valuable research tool.
Core Mechanism of Action: CRTH2 Agonism
(R)-L 888607 exerts its biological effects by selectively binding to and activating the CRTH2 receptor. CRTH2 is a G protein-coupled receptor (GPCR) that is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. The natural ligand for CRTH2 is prostaglandin D2 (PGD2), a key mediator in type 2 inflammatory responses. By mimicking the action of PGD2, (R)-L 888607 serves as a powerful tool to investigate the physiological and pathological roles of CRTH2 activation.
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological parameters of (R)-L 888607.
Table 1: Binding Affinity of (R)-L 888607 for Human Prostanoid Receptors
| Receptor | Ki (nM) |
| CRTH2/DP2 | 4 |
| DP/DP1 | 211 |
| TP | 283 |
| EP2 | 8748 |
| EP3-III | 1260 |
| EP4 | 4634 |
| FP | 10018 |
| IP | 14434 |
Data from MedchemExpress.[1]
Table 2: Functional Potency of (R)-L 888607
| Assay | Parameter | Value (nM) |
| CRTH2 Receptor Activation | EC50 | 0.4 |
Data from MedchemExpress.[1]
Signaling Pathways
Activation of the CRTH2 receptor by (R)-L 888607 initiates a cascade of intracellular signaling events characteristic of Gi/o-coupled GPCRs.
Upon agonist binding, the CRTH2 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein. This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.
-
cAMP Inhibition: The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Calcium Mobilization: The freed Gβγ dimer activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm, thereby increasing intracellular calcium concentration.
These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production and release of type 2 cytokines such as IL-4, IL-5, and IL-13.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of (R)-L 888607.
Radioligand Binding Assay (for Ki Determination)
This protocol is adapted from standard GPCR binding assay methodologies.
-
Objective: To determine the binding affinity (Ki) of (R)-L 888607 for the CRTH2 receptor.
-
Materials:
-
Cell membranes from a cell line recombinantly expressing the human CRTH2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-PGD₂.
-
Non-labeled competitor: (R)-L 888607.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of (R)-L 888607 in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
(R)-L 888607 at various concentrations (for competition curve) or buffer/unlabeled PGD₂ (for total and non-specific binding, respectively).
-
[³H]-PGD₂ at a concentration close to its Kd.
-
Cell membranes (typically 5-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid vacuum filtration through the filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of (R)-L 888607.
-
Determine the IC₅₀ value (the concentration of (R)-L 888607 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay (for EC50 Determination)
This protocol is based on the use of calcium-sensitive fluorescent dyes.
-
Objective: To measure the potency (EC₅₀) of (R)-L 888607 in inducing a functional response (calcium mobilization) via the CRTH2 receptor.
-
Materials:
-
A cell line expressing the human CRTH2 receptor (e.g., HEK-hCRTH2-Gα15 or CHO-K1/hCRTH2).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
(R)-L 888607.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of (R)-L 888607 in assay buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Add the different concentrations of (R)-L 888607 to the wells and immediately begin kinetic reading of fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of (R)-L 888607.
-
Plot the peak fluorescence response against the log concentration of (R)-L 888607.
-
Determine the EC₅₀ value (the concentration of (R)-L 888607 that produces 50% of the maximal response) using non-linear regression analysis.
-
Eosinophil Chemotaxis Assay
This assay measures the ability of (R)-L 888607 to induce the migration of eosinophils.
-
Objective: To assess the chemoattractant effect of (R)-L 888607 on human eosinophils.
-
Materials:
-
Freshly isolated human eosinophils.
-
Boyden chambers or 96-well chemotaxis plates with a porous membrane (e.g., 5 µm pore size).
-
Assay Medium: RPMI 1640 with 1% FBS.
-
(R)-L 888607.
-
Cell staining reagents (e.g., Diff-Quik).
-
Microscope.
-
-
Procedure:
-
Isolate eosinophils from the peripheral blood of healthy donors using standard methods (e.g., density gradient centrifugation followed by negative selection).
-
Resuspend the purified eosinophils in assay medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Prepare serial dilutions of (R)-L 888607 in assay medium.
-
Add the (R)-L 888607 dilutions to the lower wells of the chemotaxis chamber.
-
Place the porous membrane over the lower wells.
-
Add the eosinophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the membrane to visualize the migrated cells on the underside.
-
-
Data Analysis:
-
Count the number of migrated cells in several high-power fields for each concentration of (R)-L 888607.
-
Plot the number of migrated cells against the log concentration of (R)-L 888607 to generate a chemotactic response curve.
-
Conclusion
(R)-L 888607 is a highly potent and selective agonist for the CRTH2 receptor. Its well-characterized mechanism of action, involving Gi/o-mediated signaling pathways, makes it an indispensable tool for investigating the role of CRTH2 in allergic and inflammatory diseases. The detailed protocols provided in this guide offer a foundation for researchers to reliably assess the pharmacological properties of (R)-L 888607 and other CRTH2-targeting compounds.
